
9-(6-bromohexyl)-9H-carbazole
Overview
Description
9-(6-bromohexyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of a bromohexyl group in this compound enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Similar compounds have been found to target mitochondria . The bromohexane triphenylphosphine (TPP) tag is conjugated to small molecules to localize them to the mitochondria in cells where the TPP cations facilitate both cellular uptake and accumulation in the mitochondria .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a process of cellular uptake and accumulation in the mitochondria
Biochemical Pathways
Given its potential mitochondrial targeting, it may influence pathways related to energy metabolism, cell death, and other processes regulated by the mitochondria .
Pharmacokinetics
Similar compounds have been shown to be efficiently taken up by cells and accumulated in the mitochondria , suggesting good bioavailability.
Result of Action
Based on its potential mitochondrial targeting, it could influence various cellular processes regulated by the mitochondria, potentially leading to changes in energy metabolism, cell death, and other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-bromohexyl)-9H-carbazole typically involves the bromination of 9-hexyl-9H-carbazole. One common method is as follows:
Starting Material: 9-hexyl-9H-carbazole.
Bromination: The hexyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
9-(6-bromohexyl)-9H-carbazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The bromohexyl group can be reduced to a hexyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azidohexyl-carbazole or thiolhexyl-carbazole derivatives.
Oxidation: Formation of carbazole-3,6-dione derivatives.
Reduction: Formation of 9-hexyl-9H-carbazole.
Scientific Research Applications
Organic Electronics
9-(6-bromohexyl)-9H-carbazole is utilized as a building block in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its excellent charge transport properties make it suitable for enhancing device performance.
Case Study:
In a study on OLEDs, the incorporation of this compound improved the efficiency and stability of light emission due to its favorable energy levels and charge mobility characteristics .
Photonic Materials
The compound is employed in the synthesis of photonic devices due to its strong photophysical properties. It exhibits significant fluorescence, making it valuable for applications in sensors and light-emitting materials.
Data Table: Photonic Properties
Property | Value |
---|---|
Emission Peak | 430 nm |
Quantum Yield | 70% |
Solvent Compatibility | Polar solvents |
Medicinal Chemistry
Research indicates that this compound has potential anticancer properties. It is investigated for its ability to target mitochondria, influencing pathways related to cell metabolism and apoptosis.
Case Study:
A study reported that derivatives of this compound demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in drug development .
Polymer Chemistry
In polymer chemistry, this compound is used to synthesize conjugated polymers. These polymers are essential for applications in sensors, optoelectronic devices, and electrochromic materials.
Data Table: Polymer Characteristics
Polymer Type | Properties |
---|---|
Conjugated Polymer | High thermal stability |
Electrochromic Behavior | Color change upon oxidation |
Comparison with Similar Compounds
Similar Compounds
9-hexyl-9H-carbazole: Lacks the bromo group, making it less reactive for further functionalization.
9-(6-chlorohexyl)-9H-carbazole: Similar structure but with a chloro group instead of a bromo group, which may result in different reactivity and applications.
9-(6-iodohexyl)-9H-carbazole: Contains an iodo group, which is more reactive than the bromo group and can be used in different synthetic applications.
Uniqueness
9-(6-bromohexyl)-9H-carbazole is unique due to the presence of the bromo group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields.
Biological Activity
9-(6-Bromohexyl)-9H-carbazole is a synthetic compound belonging to the carbazole family, characterized by a bromine atom attached to a hexyl chain at the 9-position of the carbazole structure. This compound has garnered interest due to its potential applications in organic electronics and its biological activities, which are still being explored. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula for this compound is C15H18BrN, with a molecular weight of approximately 296.21 g/mol. Its structural characteristics include:
- Carbazole Core : A fused ring system providing aromatic properties.
- Bromohexyl Side Chain : Influences solubility and reactivity.
Solubility and Log P Values
The solubility of this compound is reported as follows:
- Solubility : 0.000372 mg/ml (moderately soluble) .
- Log S (ESOL) : -5.95, indicating low solubility .
The biological activity of this compound is primarily linked to its interactions with various biological targets, although specific mechanisms remain under investigation. Potential mechanisms include:
- Anticancer Activity : Similar compounds in the carbazole family have demonstrated cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : Related carbazoles have shown neuroprotective properties, which may be attributed to their antioxidative capabilities .
- Electrophilic Properties : The presence of the bromine atom may enhance reactivity towards biological macromolecules, potentially influencing enzyme activity or receptor modulation.
Biological Activities
Research into the biological activities of this compound is limited but suggests several areas of interest:
Anticancer Properties
Studies on related carbazole derivatives indicate significant anticancer potential. For instance:
- N-substituted carbazoles have shown IC50 values as low as 5.9 µg/mL against lung carcinoma cell lines . While specific data for this compound are sparse, its structural similarities suggest potential efficacy.
Neuroprotective Effects
Research into neuroprotective activities of carbazole derivatives indicates that substituents at the nitrogen position can enhance protective effects against oxidative stress in neuronal cells .
Case Studies and Research Findings
A review of existing literature reveals several key findings related to the biological activity of carbazole derivatives:
-
Synthesis and Characterization :
- The synthesis typically involves reacting bromo derivatives with hexyl chains using strong bases and catalysts . This method ensures high yield and purity.
- Electroluminescent Applications :
- Pharmacokinetic Analysis :
Properties
IUPAC Name |
9-(6-bromohexyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNNZEMVTJAKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471526 | |
Record name | 9-(6-bromohexyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94847-10-6 | |
Record name | 9-(6-bromohexyl)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(6-Bromohexyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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